N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
Description
The compound N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a synthetic molecule featuring a piperidine core substituted with a carboxamide group, a 4,6-dimethylpyrimidin-2-yl moiety, and a 4-tert-butylthiazole-containing ethyl chain.
Properties
Molecular Formula |
C21H31N5OS |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H31N5OS/c1-14-11-15(2)24-20(23-14)26-10-6-7-16(12-26)19(27)22-9-8-18-25-17(13-28-18)21(3,4)5/h11,13,16H,6-10,12H2,1-5H3,(H,22,27) |
InChI Key |
QLDPHXIXUCICLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=NC(=CS3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting tert-butylamine with α-haloketones under basic conditions.
Attachment of the Ethyl Linker: The thiazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate aldehydes with guanidine derivatives.
Coupling of Thiazole and Pyrimidine Rings: The thiazole-ethyl derivative is then coupled with the pyrimidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide in cancer therapy. For instance, derivatives of thiazole and pyrimidine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural motifs present in this compound may enhance its interaction with specific biological targets involved in cancer progression.
Anti-inflammatory Properties
Research has indicated that compounds with similar structures can act as inhibitors of inflammatory pathways. The thiazole ring is known for its role in modulating inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases . Molecular docking studies suggest that it may inhibit key enzymes involved in inflammation, such as lipoxygenases .
In Vivo Studies
Animal model studies are essential for assessing the efficacy and safety of this compound. Early-stage trials have shown promising results in reducing tumor sizes and alleviating symptoms associated with inflammatory conditions when administered in controlled doses . These findings warrant further investigation into dosage optimization and long-term effects.
Data Tables
The following table summarizes key studies related to the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated cytotoxicity against breast and colon cancer cell lines |
| Study 2 | Anti-inflammatory | Inhibited lipoxygenase activity; reduced inflammation markers |
| Study 3 | In Vivo Efficacy | Reduced tumor growth in murine models; improved survival rates |
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19)
2-(2-(N-(2-iodo-4,6-dimethylphenyl)benzamido)-2-phenylethyl)pyridine 1-oxide (20)
Structural and Functional Comparison
Key Differences
- Synthetic Complexity : Compound 19 involves straightforward tosylation, while Compound 20 requires oxidation to form the pyridine N-oxide, a step-sensitive reaction .
- Functional Groups : The target compound lacks the sulfonamide (tosyl) or N-oxide groups present in 19 and 20, respectively, which may reduce its metabolic stability compared to 19 but improve solubility compared to 20.
- Bioactivity : Thiazole and pyrimidine rings in the target compound are associated with kinase inhibition (e.g., EGFR, JAK), whereas 19 and 20 are more likely to target proteases or oxidative stress pathways .
Biological Activity
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The IUPAC name and molecular formula are as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H24N4OS
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have suggested that compounds with similar structures exhibit significant antiviral properties. For instance, thiazole derivatives have shown promising activity against viral targets through mechanisms such as inhibition of viral replication and interference with viral protein synthesis.
Case Study : A study published in MDPI demonstrated that thiazole-containing compounds exhibited enhanced activity against the Tobacco Mosaic Virus (TMV) at low concentrations, indicating their potential as antiviral agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known to exert cytotoxic effects on various cancer cell lines.
Research Findings :
- Cytotoxicity : A study indicated that thiazole-based compounds had IC50 values significantly lower than standard chemotherapeutics, suggesting higher potency against cancer cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substitution patterns can significantly influence the pharmacological profile of these compounds.
| Substituent | Effect on Activity |
|---|---|
| 4-tert-butyl group | Increases lipophilicity and cellular uptake |
| 4,6-dimethylpyrimidine | Enhances interaction with target proteins |
| Piperidine ring | Contributes to receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
